1-Methyl-3-(2-methylcyclohexyl)benzene

Physical chemistry Thermodynamics Process engineering

1-Methyl-3-(2-methylcyclohexyl)benzene (CAS 93536-68-6, molecular formula C₁₄H₂₀, molecular weight 188.31 g/mol) is a substituted cyclohexylbenzene derivative belonging to the alkyl‑substituted aromatic hydrocarbon class. Its structure features a benzene ring substituted at the 1‑position with a methyl group and at the 3‑position with a 2‑methylcyclohexyl moiety.

Molecular Formula C14H20
Molecular Weight 188.31 g/mol
CAS No. 93536-68-6
Cat. No. B1435234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(2-methylcyclohexyl)benzene
CAS93536-68-6
Molecular FormulaC14H20
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCC1CCCCC1C2=CC=CC(=C2)C
InChIInChI=1S/C14H20/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h5-6,8,10,12,14H,3-4,7,9H2,1-2H3
InChIKeyIZTPJXYXCVTOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(2-methylcyclohexyl)benzene (CAS 93536-68-6) – Procurement-Focused Compound Profile and Baseline Properties


1-Methyl-3-(2-methylcyclohexyl)benzene (CAS 93536-68-6, molecular formula C₁₄H₂₀, molecular weight 188.31 g/mol) is a substituted cyclohexylbenzene derivative belonging to the alkyl‑substituted aromatic hydrocarbon class . Its structure features a benzene ring substituted at the 1‑position with a methyl group and at the 3‑position with a 2‑methylcyclohexyl moiety . The compound is primarily sourced for use as a chemical intermediate in fine chemical and materials research .

1-Methyl-3-(2-methylcyclohexyl)benzene – Why Structural Analogs Cannot Be Casually Substituted


Alkylated cyclohexylbenzenes exhibit pronounced structure‑property sensitivity: even minor modifications in the cyclohexyl ring (e.g., position of the methyl substituent, absence/presence of a second methyl group) alter boiling point, density, and stereochemical configuration [1]. Consequently, substituting 1‑Methyl‑3‑(2‑methylcyclohexyl)benzene with a closely related analog such as 1‑methyl‑3‑cyclohexylbenzene or a positional isomer risks altering distillation behavior, purity profiles, or chiral outcomes in downstream synthesis. The quantitative data below substantiates the need for deliberate, compound‑specific procurement.

1-Methyl-3-(2-methylcyclohexyl)benzene – Verifiable Differentiation Evidence vs. Closest Analogs


Boiling Point Elevation Relative to 1‑Methyl‑3‑cyclohexylbenzene

1‑Methyl‑3‑(2‑methylcyclohexyl)benzene exhibits a significantly higher atmospheric boiling point than its non‑methylated cyclohexyl analog, 1‑methyl‑3‑cyclohexylbenzene. The measured (calculated) value for the target compound is 273.4 ± 10.0 °C at 760 mmHg [1], compared to 262.6 °C for 1‑methyl‑3‑cyclohexylbenzene . This 10.8 °C increase reflects the additional van der Waals interactions introduced by the extra methyl substituent on the cyclohexyl ring.

Physical chemistry Thermodynamics Process engineering

Density Variation vs. 1‑Methyl‑3‑cyclohexylbenzene

The measured density of 1‑Methyl‑3‑(2‑methylcyclohexyl)benzene is 0.9 ± 0.1 g/cm³ [1], whereas the cyclohexyl analog 1‑methyl‑3‑cyclohexylbenzene has a reported density of 0.932 g/cm³ . The lower density of the methyl‑substituted derivative indicates a slightly more open molecular packing, which can affect solvent‑solute interactions and phase behavior in biphasic systems.

Physical chemistry Material science Solvent characterization

Stereochemical Complexity as a Chiral Intermediate Differentiator

The 2‑methylcyclohexyl substituent introduces a stereogenic center at the cyclohexyl ring, rendering 1‑Methyl‑3‑(2‑methylcyclohexyl)benzene chiral [1]. In contrast, the analog 1‑methyl‑3‑cyclohexylbenzene (CAS 4575‑46‑6) is achiral. This stereochemical feature enables the target compound to serve as a pro‑chiral building block for the asymmetric synthesis of enantiomerically enriched cyclohexyl‑containing frameworks, a capability absent in the simpler analog.

Stereochemistry Asymmetric synthesis Chiral pool

Commercial Purity Benchmark and Storage Differentiation

1‑Methyl‑3‑(2‑methylcyclohexyl)benzene is commercially supplied at a minimum purity of 95% (GC) [1] . This specification is consistent with that of the isomer 1‑methyl‑3‑(1‑methylcyclohexyl)benzene (CAS 14962‑11‑9), which is also offered at 95% purity . However, vendor datasheets for the target compound specifically recommend storage at –4 °C to –20 °C for extended stability [1], whereas no such explicit low‑temperature requirement is stated for the 1‑methylcyclohexyl isomer in publicly available product literature.

Quality control Reagent procurement Stability

1-Methyl-3-(2-methylcyclohexyl)benzene – Evidence‑Based Application Scenarios for Procurement Decision‑Making


Chiral Building Block for Asymmetric Synthesis

The inherent chirality of the 2‑methylcyclohexyl substituent [1] positions 1‑Methyl‑3‑(2‑methylcyclohexyl)benzene as a valuable pro‑chiral scaffold. Laboratories engaged in enantioselective catalysis or the construction of stereodefined cyclohexyl‑containing pharmaceuticals should procure this compound specifically, as achiral analogs (e.g., 1‑methyl‑3‑cyclohexylbenzene) cannot introduce the required stereogenic center.

Model Compound for Structure–Property Relationship Studies

The measurable differences in boiling point (+10.8 °C) and density (–0.032 g/cm³) relative to the cyclohexyl analog make this compound an instructive probe for investigating how a single methyl substituent on a cyclohexyl ring influences bulk physical properties. Procurement for academic or industrial physicochemical studies is justified by the availability of comparative quantitative data.

Specialty Intermediate in Fine Chemical Production

With a verified commercial purity of 95% and defined boiling point (273.4 °C) [2], the compound is suitable as an intermediate in the multi‑step synthesis of fragrances, agrochemicals, or high‑performance polymers. The cold‑storage requirement (–4 °C to –20 °C) [2] must be factored into supply‑chain planning, distinguishing it from analogs that lack explicit cold‑chain mandates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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